molecular formula C14H16O3 B6610463 methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2763965-78-0

methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No. B6610463
CAS RN: 2763965-78-0
M. Wt: 232.27 g/mol
InChI Key: XXCJVNZABKMZGH-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate, also known as Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate or Methyl 4-Methylphenyl-2-oxabicyclohexane-5-carboxylate, is an organic compound with the molecular formula C14H18O3. It is a colorless solid that is soluble in organic solvents and has a wide range of applications in the field of organic chemistry. The compound is used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It can also be used as a catalyst in organic reactions.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has been used in a variety of scientific research applications. The compound has been used as a reagent in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation reaction. The compound has also been used in the synthesis of a variety of heterocyclic compounds, including quinolines, indoles, and pyrazoles.

Mechanism of Action

Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate acts as a nucleophile in organic reactions. The compound can react with a variety of electrophiles, including alkyl halides, aryl halides, and acyl halides. The reaction of the compound with an electrophile produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions.
Biochemical and Physiological Effects
methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has not been studied for its biochemical and physiological effects. As the compound is not used for therapeutic purposes, there is no information available on its effects on the human body.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate has a number of advantages and limitations when used in laboratory experiments. The compound is soluble in organic solvents, making it easy to handle and use in reactions. The compound is also relatively inexpensive and can be purchased from a variety of suppliers. However, the compound is also highly reactive and can react with a variety of electrophiles, making it important to take precautions when handling it.

Future Directions

There are a number of potential future directions for research on methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate. These include: further research into the synthesis of the compound; further research into its use as a catalyst in organic reactions; further research into its use as a reagent in the synthesis of a variety of organic molecules; further research into its use as a reagent in the synthesis of heterocyclic compounds; and further research into its potential biochemical and physiological effects.

Synthesis Methods

Methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate 4-methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylatephenyl-2-oxabicyclohexane-5-carboxylate can be synthesized using the Barton-McCombie deoxygenation reaction, which involves the reaction of an aromatic aldehyde with an alkyl halide in the presence of a strong base. The reaction produces an arylalkyl carboxylate, which can then be converted to the desired product by a series of reactions. The Barton-McCombie deoxygenation reaction is a versatile and efficient method for the synthesis of a variety of organic molecules.

properties

IUPAC Name

methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-9-3-5-10(6-4-9)14-7-11(17-8-14)12(14)13(15)16-2/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCJVNZABKMZGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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